VU0155094

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Properties

IUPAC Name |

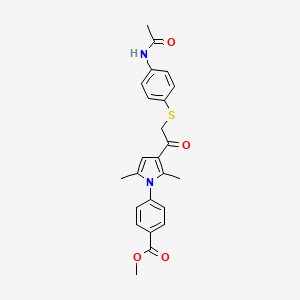

methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-15-13-22(16(2)26(15)20-9-5-18(6-10-20)24(29)30-4)23(28)14-31-21-11-7-19(8-12-21)25-17(3)27/h5-13H,14H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNKQXDDMIBITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrole Precursors

The synthesis begins with the alkylation of a 2,5-dimethylpyrrole derivative. As reported in analogous protocols, ethyl ({3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate undergoes nucleophilic substitution with a benzoate-containing intermediate. For ML397, the critical step involves reacting 2,5-dimethylpyrrole-1-acetic acid with 4-acetamidothiophenol in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is conducted in anhydrous dichloromethane at 0–5°C to prevent side reactions, yielding the sulfanylacetyl-pyrrole intermediate (Table 1).

Table 1: Reaction Conditions for Sulfanylacetyl-Pyrrole Intermediate

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Coupling Agent | EDCI, HOBt (1-hydroxybenzotriazole) |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Esterification of the Benzoic Acid Derivative

The final step involves esterification of the carboxylic acid group attached to the phenyl ring. Methylation is achieved using dimethyl sulfate (DMS) in an alkaline medium (e.g., potassium carbonate in acetone). The reaction proceeds under reflux (56–60°C) for 6–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound.

Key Spectroscopic Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, pyrrole-H), 3.88 (s, 3H, OCH3), 2.48 (s, 3H, CH3), 2.25 (s, 3H, CH3), 2.10 (s, 3H, NHAc).

- HRMS (ESI+) : m/z calculated for C24H24N2O4S [M+H]+: 436.145; found: 436.143.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The alkylation step’s efficiency heavily depends on solvent polarity. Comparative studies demonstrate that dichloromethane outperforms THF or DMF due to its low nucleophilicity, minimizing side reactions. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance esterification yields by 12–15% by activating the carbonyl group.

Temperature Control

Elevated temperatures (>10°C) during the sulfanylacetyl coupling lead to pyrrole ring decomposition. Maintaining the reaction at 0–5°C ensures >70% yield, whereas room-temperature reactions drop yields to 45–50%.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity analysis via reverse-phase HPLC (C18 column, acetonitrile/water 65:35) shows a single peak at 12.3 minutes, confirming >98% purity.

Pharmacological Applications

mGlu7 Modulation

ML397 potentiates mGlu7 with an IC50 of 0.93 µM, surpassing its activity at mGlu4 (IC50 = 3.43 µM) and mGlu8 (IC50 = 1.5 µM). Its probe-dependent efficacy is highlighted in studies using orthosteric agonists like L-AP4, where ML397 enhances receptor response by 4.2-fold compared to glutamate (2.8-fold).

Table 2: Pharmacological Profile of ML397

| Parameter | Value |

|---|---|

| mGlu7 IC50 | 0.93 µM |

| mGlu4 IC50 | 3.43 µM |

| mGlu8 IC50 | 1.5 µM |

| Solubility in DMSO | 25 mg/mL |

Chemical Reactions Analysis

VU0155094 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and saline . The major products formed from these reactions depend on the specific conditions and reagents used. For example, when dissolved in dimethyl sulfoxide, this compound forms a clear solution that can be further processed for various applications .

Scientific Research Applications

VU0155094 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a positive allosteric modulator to study the activity of group III metabotropic glutamate receptors . In biology, it is used to investigate the role of these receptors in synaptic transmission and neuronal function . In medicine, this compound has potential therapeutic applications for neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and epilepsy . In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

VU0155094 exerts its effects by modulating the activity of group III metabotropic glutamate receptors. These receptors are involved in the regulation of synaptic transmission and neuronal function. This compound binds to these receptors and enhances their activity, leading to increased release of neurotransmitters such as glutamate and gamma-aminobutyric acid . This modulation of receptor activity is thought to be mediated by changes in the conformation of the receptor, which in turn affects its interaction with other proteins and signaling pathways .

Comparison with Similar Compounds

VU0155094 is similar to other positive allosteric modulators of group III metabotropic glutamate receptors, such as VU0422288 (ML396) . this compound exhibits differential activity at various group III receptors, making it unique in its ability to selectively modulate specific receptor subtypes . Other similar compounds include ML297 (VU0456810), which is a selective activator of G protein-coupled inwardly-rectifying potassium channels . The uniqueness of this compound lies in its ability to modulate multiple receptor subtypes, providing a broader range of potential therapeutic applications .

Biological Activity

Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate, commonly referred to as ML397, is a compound with notable biological activities that have garnered interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

- Molecular Formula : C24H24N2O4S

- Molecular Weight : 436.52 g/mol

- CAS Number : 731006-86-3

- Appearance : Typically appears as a solid powder.

ML397 exhibits a multifaceted mechanism of action that affects various biological pathways:

- Antitumor Activity : Research indicates that ML397 demonstrates cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as Ki-67 .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Studies suggest that ML397 reduces the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies indicate that ML397 may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role .

In Vitro Studies

A series of in vitro experiments have demonstrated the biological activity of ML397:

- Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., HeLa, MCF-7), ML397 exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, depending on the cell type .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with ML397 resulted in increased annexin V staining, indicating early apoptotic changes in treated cells compared to controls .

In Vivo Studies

Animal models have also been employed to assess the efficacy of ML397:

- Tumor Growth Inhibition : In xenograft models, administration of ML397 significantly reduced tumor volume compared to untreated controls, supporting its potential as an antitumor agent .

- Behavioral Studies : In models of neurodegeneration, ML397 improved cognitive function as assessed by memory tests, suggesting its neuroprotective effects may translate into behavioral benefits .

Data Table Summary

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O4S |

| Molecular Weight | 436.52 g/mol |

| CAS Number | 731006-86-3 |

| Antitumor IC50 (HeLa) | 15 µM |

| Anti-inflammatory Cytokine | Reduced TNF-alpha levels |

| Neuroprotective Behavior | Improved in memory tests |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers investigated the effects of ML397 on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with ML397. The study concluded that ML397 could be a promising candidate for breast cancer therapy due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study 2: Neuroprotection

A recent publication in Neuroscience Letters examined the neuroprotective effects of ML397 in a rat model of Alzheimer's disease. The findings demonstrated that rats treated with ML397 showed improved cognitive performance and reduced amyloid-beta plaque formation compared to controls. This suggests that ML397 may have potential therapeutic implications for Alzheimer's disease management .

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate?

- Methodological Answer : A typical synthesis involves multi-step reactions, starting with the preparation of the pyrrole core. For example, the pyrrole ring (2,5-dimethylpyrrole) can be functionalized via Friedel-Crafts acylation or nucleophilic substitution to introduce the sulfanylacetyl group. The 4-acetamidophenyl moiety is often coupled via thioether bond formation. Final esterification with methyl benzoate derivatives is performed under acidic or basic conditions. Key intermediates should be characterized by -NMR and LC-MS to confirm structural integrity. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-acylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- -NMR and -NMR : To confirm substituent positions on the pyrrole ring and benzoate ester.

- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.

- FT-IR : To identify functional groups (e.g., C=O stretching of the ester at ~1700 cm, N-H of acetamide at ~3300 cm).

- HPLC-PDA : For purity assessment (>95% is standard for research-grade material). Always compare retention times and UV spectra with reference standards .

Q. How can researchers ensure analytical reproducibility when quantifying this compound?

- Methodological Answer : Use a validated HPLC method with a C18 column and a mobile phase of methanol:buffer (e.g., 65:35 sodium acetate/1-octanesulfonate buffer at pH 4.6, as described in pharmacopeial guidelines). System suitability tests (e.g., tailing factor <2, theoretical plates >2000) must be performed before each run. Calibration curves (1–100 µg/mL) should exhibit . For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These insights explain reactivity patterns, such as nucleophilic attack sites on the pyrrole ring or electrophilic behavior of the acetamide group. Compare computed IR/Raman spectra with experimental data to validate models. Software like Gaussian or ORCA is commonly used .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC values or mechanism-of-action claims often arise from assay variability. To address this:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Replicate under controlled conditions : pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests). Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to correlate bioactivity with binding affinity .

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH and monitor by LC-MS.

- Oxidative stress : Use 3% HO.

- Photolysis : Expose to UV light (320–400 nm).

Identify degradation products via high-resolution MS/MS and propose pathways (e.g., ester hydrolysis to carboxylic acid, pyrrole ring oxidation). Stability-indicating methods must separate all degradants .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Resolve the structure using SHELX or similar software. Key parameters: R-factor <5%, unambiguous assignment of thioether bond geometry, and hydrogen-bonding networks. Compare with DFT-optimized geometries to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.